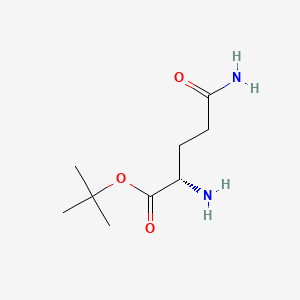

Glutamine T-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPSEUXHSUTJS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glutamine t-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields . Another method involves the reaction of glutamine with tert-butyl hydroxypropionate under basic conditions, followed by treatment with hydrochloric acid to obtain the ester hydrochloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are also implemented to handle flammable reagents like isobutene, which may be involved in some synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Glutamine t-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glutamine and tert-butanol.

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols.

Major Products:

Hydrolysis: Glutamine and tert-butanol.

Oxidation: Oxo derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Glutamine T-butyl ester serves as a precursor in the synthesis of complex organic molecules. Its enhanced stability allows for more controlled reactions, making it a preferred choice in organic synthesis. It can undergo various chemical reactions, including hydrolysis, oxidation, and substitution, which are crucial for synthesizing pharmaceuticals and other organic compounds.

Key Reactions:

- Hydrolysis: Converts to glutamine and tert-butanol under acidic or basic conditions.

- Oxidation: The amino group can be oxidized to form oxo derivatives.

- Substitution: The ester group can be replaced with other functional groups, expanding its utility in synthetic chemistry.

Biological Research

In biological studies, this compound is employed to investigate amino acid transport and metabolism. Its ability to release glutamine upon hydrolysis makes it an effective tool for studying metabolic pathways involving this amino acid. Research indicates that glutamine plays a significant role in cellular metabolism, gene expression, and signal transduction .

Case Study:

A study evaluated the effects of various esters of glutamine on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). The results showed that while these esters suppressed cancer cell growth, they were less potent than other compounds like L-γ-methyleneglutamic acid amides . This highlights the potential of this compound as a prodrug for targeted drug delivery.

Pharmaceutical Applications

This compound is investigated for its potential use in drug delivery systems due to its favorable pharmacokinetic properties. The compound's enhanced solubility and stability allow for better absorption and bioavailability of the active pharmaceutical ingredients it carries.

Mechanism of Action:

The hydrolysis of this compound releases glutamine, which can then participate in various biochemical pathways essential for therapeutic effects. This controlled release mechanism is particularly beneficial in designing prodrugs that require specific activation conditions within the body .

Industrial Uses

In addition to its research applications, this compound is utilized in the pharmaceutical industry as a reagent in organic synthesis. Its unique properties make it suitable for producing various pharmaceutical compounds and intermediates.

Mechanism of Action

The mechanism of action of Glutamine t-butyl ester involves its hydrolysis to release glutamine, which then participates in various biochemical pathways. Glutamine is known to regulate gene expression, signal transduction, and cellular metabolism. It serves as a precursor for the synthesis of proteins, nucleotides, and other biomolecules. The esterification with tert-butyl group enhances its stability, allowing for controlled release and targeted delivery in biological systems .

Comparison with Similar Compounds

Structural Analogues: Amino Acid T-Butyl Esters

Key Findings :

- Gln-tbe’s cyclization rate is slower than Asn-tbe’s hydrolysis, making it more suitable for controlled peptide synthesis .

- Glycine t-butyl ester lacks the side-chain complexity of Gln-tbe, limiting its use in cyclization studies but favoring linear peptide assembly .

Functional Group Analogues: Other Ester Derivatives

Key Findings :

- Steric Effects : The bulky t-butyl group in Gln-tbe reduces enzymatic degradation but may hinder binding in biological targets compared to linear esters (e.g., n-butyl) .

- Hydrolysis Rates : Methyl esters hydrolyze faster than t-butyl esters, limiting their use in multi-step syntheses .

Application-Specific Comparisons

Drug Development :

- In antimalarial studies, t-butyl esters are less active than n-butyl esters due to reduced parasite membrane permeability .

Biological Activity

Glutamine T-butyl ester is a derivative of glutamine, an amino acid crucial for various metabolic processes, particularly in cancer cell metabolism. This compound has garnered attention for its potential therapeutic applications, especially in oncology, due to its ability to modulate glutamine metabolism, which is often dysregulated in cancer cells. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and efficacy in preclinical studies.

This compound (C9H18N2O3) is characterized by its t-butyl ester functional group, which enhances its lipophilicity and stability compared to the parent compound, glutamine. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves its conversion to glutamine within biological systems, where it can participate in various metabolic pathways. It has been shown to inhibit glutaminolysis, a process critical for cancer cell proliferation. This inhibition can lead to reduced availability of biosynthetic precursors necessary for tumor growth.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound and its derivatives in inhibiting the growth of various cancer cell lines. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while this compound showed anticancer activity, it was less potent than its parent compounds like L-γ-methyleneglutamic acid amides .

Table 1: Inhibition of Cancer Cell Growth by this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 25 | 24 |

| SK-BR-3 | 30 | 24 |

| MDA-MB-231 | 20 | 72 |

| MCF-10A (Control) | >100 | 24 |

The above table summarizes the inhibitory concentrations (IC50) observed in various studies, indicating that this compound selectively affects malignant cells while sparing non-malignant cells.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. It demonstrates moderate exposure in brain tissue with a half-life of approximately 0.71 hours, indicating a potential for central nervous system penetration .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 0.71 h |

| Tissue Distribution | Moderate |

| Aqueous Solubility | High |

Case Studies

- Breast Cancer Study : In a study evaluating the effects of various glutamine analogs on breast cancer cell lines, this compound was found to suppress cell growth effectively but required higher concentrations compared to other more potent analogs .

- Glioblastoma Research : Another investigation focused on glioblastoma cell lines demonstrated that this compound could inhibit tumor growth in a concentration-dependent manner, reinforcing its potential as an anticancer agent .

Q & A

What are the critical safety protocols and waste management strategies when handling Glutamine T-butyl ester in laboratory settings?

Basic Research Question

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Waste should be segregated and stored in labeled containers for professional disposal to prevent environmental contamination. Experimental protocols should include emergency measures for accidental exposure, such as immediate rinsing with water and medical consultation .

How can researchers systematically identify knowledge gaps and formulate focused research questions on this compound?

Basic Research Question

Begin with a structured literature review using databases like Web of Science and Google Scholar, employing keywords such as "this compound hydrolysis," "stability in aqueous solutions," or "peptide synthesis applications." Analyze recent studies (past 5–7 years) to pinpoint unresolved issues, such as conflicting hydrolysis rates under varying pH conditions. Use gap analysis frameworks to prioritize questions addressing mechanistic insights or methodological limitations .

What methodologies are recommended for assessing the chemical stability of this compound under experimental conditions?

Basic Research Question

Design stability studies by exposing the compound to controlled temperature (e.g., 4°C, 25°C, 37°C), pH gradients (2–9), and solvent systems (aqueous/organic). Use HPLC or mass spectrometry to quantify degradation products over time. Compare results against theoretical hydrolysis kinetics to identify anomalous behavior, such as unexpected ester bond cleavage .

How can researchers optimize the synthesis of this compound derivatives to avoid failed reactions observed in prior studies?

Advanced Research Question

Address synthesis challenges by modifying reaction parameters, such as catalyst selection (e.g., DMAP vs. HOBt), solvent polarity, and protecting group compatibility. For instance, highlights the failure of t-butyl esters in specific coupling reactions; troubleshoot by pre-activating carboxyl groups or using alternative esterification reagents. Validate each step with spectroscopic techniques (NMR, IR) to confirm intermediate integrity .

How should researchers resolve contradictions in hydrolysis rate data for this compound across studies?

Advanced Research Question

Conduct a meta-analysis of published hydrolysis rates, accounting for variables like temperature, pH, and analytical methods. Use statistical tools (ANOVA, regression analysis) to isolate confounding factors. For example, discrepancies in acidic vs. neutral pH data may arise from protonation effects on the ester’s reactivity. Replicate conflicting experiments under standardized conditions to isolate causative variables .

What strategies enable integration of this compound data with broader peptide synthesis research?

Advanced Research Question

Cross-reference kinetic data with structurally analogous esters (e.g., Alanine T-butyl ester) to identify trends in steric hindrance or electronic effects. Use computational modeling (DFT, MD simulations) to predict hydrolysis pathways and compare them with empirical results. Collaborate with peptide chemists to contextualize findings in applications like SPPS (Solid-Phase Peptide Synthesis) .

How can researchers adapt the Glutamine/Glutamate-Glo™ Assay for quantifying this compound in complex biological matrices?

Advanced Research Question

Modify the assay protocol by incorporating enzymatic hydrolysis steps to release free glutamine from the ester. Validate sensitivity and selectivity using spike-recovery experiments in cell lysates or serum. Address interference from esterase activity by adding inhibitors like PMSF. Compare results with LC-MS/MS for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.